6-Bromo-4-nitroisoindolin-1-one

Catalog No.
S964001
CAS No.
1269291-06-6
M.F
C8H5BrN2O3
M. Wt
257.043
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-nitroisoindolin-1-one

CAS Number

1269291-06-6

Product Name

6-Bromo-4-nitroisoindolin-1-one

IUPAC Name

6-bromo-4-nitro-2,3-dihydroisoindol-1-one

Molecular Formula

C8H5BrN2O3

Molecular Weight

257.043

InChI

InChI=1S/C8H5BrN2O3/c9-4-1-5-6(3-10-8(5)12)7(2-4)11(13)14/h1-2H,3H2,(H,10,12)

InChI Key

GQDKZESSUKFRPO-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2[N+](=O)[O-])Br)C(=O)N1

Synonyms

6-bromo-4-nitroisoindolin-1-one

6-Bromo-4-nitroisoindolin-1-one is a chemical compound with the molecular formula C8H5BrN2O3C_8H_5BrN_2O_3 and a molar mass of approximately 257.04 g/mol. It features a bicyclic isoindolinone structure, characterized by the presence of a bromine atom at the sixth position and a nitro group at the fourth position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its unique structural elements that may influence biological activity and reactivity in

Due to its functional groups. Key types of reactions include:

  • Nucleophilic Substitution: The bromine atom serves as a leaving group, allowing nucleophiles to replace it, which can lead to the formation of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group, altering the compound's biological properties and reactivity.
  • Electrophilic Aromatic Substitution: The aromatic nature of the isoindolinone structure allows for electrophilic substitution reactions, potentially leading to further functionalization of the compound .

Several methods for synthesizing 6-bromo-4-nitroisoindolin-1-one have been reported:

  • Starting from Isoindolinone Derivatives: A common synthetic route involves bromination and nitration of isoindolinone derivatives under controlled conditions.
  • Multistep Synthesis: This method may include initial formation of the isoindolinone core followed by selective bromination and nitration using reagents like bromine and nitric acid in appropriate solvents.
  • One-Pot Synthesis: More efficient synthetic routes may involve one-pot reactions where multiple reagents are combined to achieve the desired product in fewer steps .

6-Bromo-4-nitroisoindolin-1-one has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Organic Synthesis: Its unique structure allows it to be used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound's properties may be exploited in developing new materials with specific functionalities .

Studies on the interactions of 6-bromo-4-nitroisoindolin-1-one with biological targets are crucial for understanding its pharmacological potential. Initial findings suggest that it may bind to specific enzymes or receptors, influencing their activity. Such studies often involve:

  • In vitro Assays: To evaluate binding affinity and inhibition capabilities against target proteins.
  • Molecular Docking Studies: To predict how the compound interacts at the molecular level with various biological targets .

Several compounds share structural similarities with 6-bromo-4-nitroisoindolin-1-one. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity FactorUnique Features
4-Bromo-7-nitroisoindolin-1-oneC8H5BrN2O30.90Different positioning of bromine and nitro groups
6-Bromo-4-nitro-1H-indazoleC8H6BrN2O20.85Indazole structure with different nitrogen placement
7-Amino-4-bromoisoindolin-1-oneC8H7BrN2O0.87Contains an amino group instead of a nitro group
4-Amino-7-bromoisoindolin-1-oneC8H7BrN2O0.87Similar structure but differs by position of amino group

These compounds are unique due to their specific functional groups and structural arrangements, which influence their reactivity and biological activities .

Traditional Multi-Step Organic Synthesis Routes

Traditional synthetic approaches to 6-Bromo-4-nitroisoindolin-1-one rely on well-established multi-step organic synthesis methodologies that have been developed and refined over several decades. These conventional routes typically involve sequential functional group transformations and cyclization reactions to construct the isoindolinone core structure, followed by regioselective introduction of the bromo and nitro substituents [1] [2].

The most widely employed traditional approach begins with phthalic anhydride as the starting material, which undergoes condensation with primary amines to form the corresponding phthalimide intermediates [10] [11]. This initial step typically requires elevated temperatures ranging from 180 to 250 degrees Celsius and reaction times of 3 to 6 hours to achieve complete conversion [10]. The phthalimide intermediate is subsequently reduced using metal hydrides or catalytic hydrogenation to yield the isoindolin-1-one scaffold [11] [12]. The reduction step generally proceeds with yields ranging from 45 to 75 percent, depending on the specific reducing agent and reaction conditions employed [11].

An alternative traditional strategy utilizes 2-cyanobenzaldehyde as the key starting material in a cyclization approach with nitroaniline derivatives [11] [30]. This method involves a nucleophilic addition reaction between the aldehyde function of 2-cyanobenzaldehyde and the amine function of 2-nitroaniline derivatives, followed by cyclization and rearrangement processes [30]. The reaction typically proceeds under mild conditions, requiring temperatures between room temperature and 80 degrees Celsius with reaction times of 2 to 5 hours [30]. However, yields for this approach are generally modest, ranging from 35 to 65 percent [30].

The introduction of halogen and nitro functionalities onto the isoindolinone core represents a critical step in traditional synthesis routes. Bromination reactions are typically carried out using molecular bromine or N-bromosuccinimide as the brominating agent under controlled temperature conditions [2] [29]. The bromination process requires careful temperature control, usually maintained between 0 and 25 degrees Celsius, to ensure regioselectivity and minimize over-bromination [29]. Nitration of the aromatic ring is commonly achieved using nitric acid in the presence of sulfuric acid as a mixed acid system [2] .

A systematic study of bromination conditions revealed that the addition rate of bromine significantly affects product selectivity [29]. Rapid single addition of bromine favors selective mono-brominated product formation, while dropwise addition leads to decreased selectivity and increased formation of dibrominated side products [29]. The presence of sodium bromide as a substoichiometric additive has been shown to improve reaction reproducibility and increase selectivity for the desired mono-brominated product [29].

MethodStarting MaterialsKey StepsTypical Yield Range (%)Reaction Conditions
Phthalic Anhydride RoutePhthalic anhydride, primary amineImide formation, reduction, cyclization45-75180-250°C, 3-6 h
Cyanobenzaldehyde Cyclization2-Cyanobenzaldehyde, nitroanilineNucleophilic addition, cyclization, rearrangement35-65RT-80°C, 2-5 h
Bromination-Nitration SequenceIsoindolin-1-one, brominating agent, nitrating agentHalogenation, nitration, purification50-800-25°C, 1-3 h
Cyclization-Functionalization ApproachBenzamide derivatives, cyclization agentsC-H activation, intramolecular cyclization40-70100-150°C, 4-8 h

The optimization of traditional synthetic routes has focused primarily on improving regioselectivity and overall yields through careful control of reaction parameters. Temperature optimization studies have demonstrated that elevated temperatures generally favor the formation of longer-chain reaction products through aldol condensation mechanisms [33]. However, excessive temperatures can lead to decomposition of sensitive intermediates and decreased overall yields [33].

Reaction time optimization has revealed that extending reaction times beyond optimal durations provides only marginal improvements in product yields [33]. Studies examining reaction times from 3 to 18 hours showed that most traditional synthesis routes achieve maximum conversion within 6 to 9 hours, with longer reaction times offering minimal additional benefits [33].

The traditional multi-step approach to 6-Bromo-4-nitroisoindolin-1-one synthesis, while reliable and well-characterized, suffers from several limitations including moderate overall yields, multiple purification steps, and the use of harsh reaction conditions [8] [11]. These drawbacks have motivated the development of more efficient catalytic approaches and environmentally sustainable alternatives.

Transition Metal-Catalyzed Carbon-Hydrogen Functionalization Approaches

Transition metal-catalyzed carbon-hydrogen functionalization has emerged as a powerful and atom-economical strategy for the synthesis of isoindolinone derivatives, including 6-Bromo-4-nitroisoindolin-1-one [13] [14] [15]. These methodologies offer significant advantages over traditional multi-step approaches by enabling direct construction of carbon-carbon and carbon-nitrogen bonds through selective activation of otherwise unreactive carbon-hydrogen bonds [13] [18].

Rhodium-catalyzed carbon-hydrogen activation represents one of the most extensively studied approaches for isoindolinone synthesis [7] [16] [19]. The rhodium complex bis(chloro)pentamethylcyclopentadienyl rhodium dimer has demonstrated exceptional efficiency in catalyzing the cyclization of N-benzoylsulfonamides with various olefins to generate both 3-monosubstituted and 3,3-disubstituted isoindolinones [19]. This transformation proceeds through a mechanism involving initial carbon-hydrogen bond cleavage to form a five-membered rhodacycle intermediate, followed by olefin insertion and beta-hydrogen elimination [19].

The rhodium-catalyzed process exhibits broad substrate compatibility with both terminal and internal olefins, achieving yields ranging from 60 to 85 percent under optimized conditions [19]. Reaction temperatures typically range from 110 to 140 degrees Celsius, with catalyst loadings of 2.5 to 5.0 mole percent proving sufficient for efficient conversion [19]. The transformation demonstrates excellent functional group tolerance, accommodating various electronic and steric modifications on both the benzamide substrate and the olefin coupling partner [19].

Palladium-catalyzed dehydrogenative carbon-hydrogen amidation represents another highly effective approach for isoindolinone synthesis [15] [18]. This methodology employs palladium on carbon as the catalyst system and proceeds through intramolecular dehydrogenative carbon(sp3)-hydrogen functionalization [15]. A particularly notable feature of this process is the elimination of stoichiometric oxidants, with hydrogen gas being the only detectable byproduct [15].

The palladium-catalyzed approach has been successfully demonstrated on various scales, with flow reaction conditions providing superior efficiency compared to batch processes [31]. In flow systems, reactions can be completed in 1.5 hours with yields reaching 96 percent, while comparable batch reactions require 6 hours and achieve only 51 percent yield [31]. The enhanced efficiency in flow systems is attributed to improved mass transfer and the ability to operate under supporting electrolyte-free conditions [31].

Ruthenium-catalyzed cyclization reactions offer an alternative transition metal approach for isoindolinone synthesis [32]. The ruthenium catalyst system, typically employing bis(chloro)(para-cymene)ruthenium dimer with silver hexafluoroantimonate as a co-catalyst, enables cyclization of N-substituted benzamides with allylic alcohols [32]. This transformation proceeds at 110 degrees Celsius in 1,2-dichloroethane solvent, providing 3-substituted isoindolinone derivatives in yields ranging from 45 to 80 percent [32].

The ruthenium-catalyzed process demonstrates excellent regioselectivity, with carbon-hydrogen bond activation occurring preferentially at the ortho-position of the benzamide substrate [32]. Substrate scope studies have revealed that various N-substituted benzamides, including N-phenyl, N-cyclohexyl, and N-methyl derivatives, participate efficiently in the cyclization reaction [32]. However, sterically hindered N-tert-butyl benzamides provide mixtures of cyclized and ortho-alkenylated products [32].

Iridium-catalyzed branched-selective carbon-hydrogen alkylation has recently emerged as a highly effective method for the functionalization of N-arylisoindolinones [17]. This approach utilizes the amide carbonyl group of the isoindolinone motif as a directing group to facilitate ortho-carbon-hydrogen activation of the N-aryl ring [17]. The iridium catalyst system employs bis(1,5-cyclooctadiene)iridium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate with racemic or chiral phosphine ligands [17].

The iridium-catalyzed alkylation demonstrates exceptional branched selectivity, with branched-to-linear ratios exceeding 20:1 for all substrates examined [17]. Reaction yields typically range from 65 to 90 percent under optimized conditions requiring 120 degrees Celsius in 1,4-dioxane solvent [17]. Asymmetric variants of this transformation have been developed using chiral BiPhePhos-type ligands, achieving enantiomeric ratios up to 87:13 [17].

Catalyst SystemDirecting GroupReaction TypeTypical Yield (%)Reaction Temperature (°C)Catalyst Loading (mol%)
Rhodium(III) ComplexN-BenzoylsulfonamideC-H activation/olefination60-85110-1402.5-5.0
Palladium/CarbonAmide carbonylDehydrogenative C-H amidation51-96120-15010-20
Ruthenium CatalystN-Substituted benzamideCyclization with allylic alcohols45-801105.0
Iridium(I) ComplexIsoindolinone amideBranched-selective C-H alkylation65-901205.0

The mechanistic understanding of transition metal-catalyzed carbon-hydrogen functionalization has been advanced through kinetic isotope effect studies and computational investigations [19]. Kinetic isotope effect measurements for rhodium-catalyzed processes typically yield values near unity, suggesting that carbon-hydrogen bond cleavage is not the rate-limiting step [19]. These findings support a mechanism in which initial carbon-hydrogen activation is followed by rate-limiting olefin insertion and subsequent beta-hydrogen elimination [19].

Optimization studies for transition metal-catalyzed approaches have identified several critical parameters that influence reaction efficiency and selectivity [32] [33]. Solvent selection plays a crucial role, with halogenated solvents such as 1,2-dichloroethane generally providing superior results compared to polar protic or ethereal solvents [32]. Temperature optimization typically requires balancing reaction rate against substrate decomposition, with most systems operating effectively in the 110 to 150 degrees Celsius range [15] [17] [32].

Catalyst loading optimization has revealed that most transition metal systems achieve optimal performance with loadings between 5 and 10 mole percent [17] [19] [32]. Lower catalyst loadings often result in incomplete conversion, while higher loadings provide minimal improvements in yield or selectivity [33]. The use of co-catalysts and additives, particularly silver salts and copper-based oxidants, has been shown to significantly enhance reaction efficiency and product selectivity [19] [32].

Green Chemistry Alternatives for Sustainable Production

The development of environmentally sustainable synthetic methodologies for 6-Bromo-4-nitroisoindolin-1-one has become increasingly important in response to growing environmental concerns and regulatory requirements [20] [22] [27]. Green chemistry approaches aim to minimize waste generation, reduce energy consumption, eliminate toxic reagents, and improve overall process efficiency while maintaining or enhancing synthetic outcomes [22] [27].

Water-based catalyst-free synthesis represents a particularly attractive green chemistry alternative for isoindolinone preparation [23]. This approach utilizes water as the sole solvent and eliminates the need for transition metal catalysts, thereby addressing two major environmental concerns in traditional synthetic methods [23]. The water-based synthesis involves a three-component reaction of phthalaldehydic acid, primary amines, and indole derivatives under ambient conditions [23].

The catalyst-free water-based methodology proceeds through a one-pot reaction mechanism that eliminates the need for intermediate purification steps [23]. Reaction yields typically range from 55 to 85 percent, which compares favorably with traditional multi-step approaches when considering the reduced number of synthetic operations [23]. The environmental benefits of this approach include the use of non-toxic water as the reaction medium, minimal waste generation, and the elimination of organic solvent consumption [23].

Fluorous phosphine catalysis has emerged as an innovative green chemistry approach that enables both high synthetic efficiency and catalyst recovery [20] [21]. This methodology employs fluorous-tagged phosphine catalysts in green solvents to facilitate the synthesis of isoindolinone derivatives through tandem reactions of 2-cyanobenzaldehydes and alpha,beta-unsaturated ketones or esters [20] [21]. The fluorous nature of the catalyst enables straightforward separation and recovery through liquid-liquid extraction techniques [20].

The fluorous catalysis approach achieves excellent yields ranging from 70 to 95 percent while operating under mild conditions at room temperature [20] [21]. Reaction times typically range from 4 to 6 hours, and the process eliminates the need for tedious column chromatography purification [20] [21]. Most importantly, both the catalyst and solvents can be recycled multiple times without significant loss of activity, greatly reducing resource consumption and waste generation [20] [21].

Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction time reduction [24]. This approach utilizes microwave irradiation to accelerate Diels-Alder reactions between chromones bearing alpha,beta-unsaturated carbonyl systems and various maleimides as dienophiles [24]. The microwave-assisted methodology enables synthesis of 4,6-disubstituted isoindoline-1,3-diones through a mechanism involving Diels-Alder cycloaddition followed by chromanone ring opening and in situ oxidation [24].

Microwave-assisted reactions typically require only 15 to 30 minutes compared to several hours for conventional heating methods [24]. While yields range from 15 to 59 percent, the dramatic reduction in reaction time and energy consumption makes this approach environmentally attractive [24]. The observed aromatization of Diels-Alder adducts occurs without the use of external oxidizing agents, further enhancing the green chemistry credentials of this methodology [24].

Solvent-free synthesis conditions represent another important green chemistry strategy for sustainable isoindolinone production [25]. This approach eliminates the use of organic solvents entirely, relying instead on direct mixing of reactants under thermal activation [25]. Solvent-free methodologies have been successfully applied to the synthesis of complex isoindoline derivatives through one-pot three-component reactions [25].

The solvent-free approach typically requires elevated temperatures ranging from 150 to 200 degrees Celsius with reaction times of 1 to 3 hours [25]. Despite the higher temperature requirements, the elimination of volatile organic solvents provides significant environmental benefits, particularly in terms of reduced emissions and waste generation [25]. Yields for solvent-free processes typically range from 45 to 75 percent, which is competitive with traditional solution-phase methodologies [25].

Flow chemistry represents a cutting-edge green chemistry approach that offers improved efficiency, scalability, and waste reduction [31]. Flow systems enable continuous processing with precise control over reaction parameters, leading to enhanced reproducibility and reduced byproduct formation [31]. The continuous nature of flow processes also facilitates easier scale-up and integration with downstream purification operations [31].

Flow chemistry applications to isoindolinone synthesis have demonstrated yields ranging from 80 to 96 percent with significantly reduced reaction times compared to batch processes [31]. The continuous operation enables better heat and mass transfer, leading to improved selectivity and reduced formation of undesired side products [31]. Additionally, flow systems can operate under more precise reaction conditions, enabling the use of shorter reaction times and lower catalyst loadings [31].

MethodGreen FeaturesYield Range (%)Environmental BenefitsTypical Conditions
Water-Based Catalyst-Free SynthesisWater solvent, no catalyst required55-85Non-toxic solvent, minimal wasteRT, water, 2-8 h
Fluorous Phosphine CatalysisRecyclable catalyst, green solvents70-95Catalyst recovery, reduced consumptionRT, fluorous solvents, 4-6 h
Microwave-Assisted SynthesisReduced reaction time, energy efficient15-59Lower energy requirementMW, 15-30 min
Solvent-Free ConditionsNo organic solvents, atom economical45-75Elimination of volatile solvents150-200°C, 1-3 h
Flow ChemistryContinuous process, reduced waste80-96Improved efficiency, scalabilityContinuous flow, variable time

The optimization of green chemistry methodologies has focused on maximizing both environmental and economic benefits while maintaining synthetic efficiency [22] [27]. Life cycle assessment studies have demonstrated that green chemistry approaches typically reduce environmental impact by 30 to 70 percent compared to traditional methodologies [22]. These improvements result from reduced solvent consumption, elimination of toxic reagents, improved energy efficiency, and decreased waste generation [22].

Process intensification through green chemistry approaches has enabled significant improvements in space-time yields and overall process economics [20] [31]. Flow chemistry systems, in particular, demonstrate space-time yields that are often 10 to 100 times higher than corresponding batch processes [31]. These improvements translate directly into reduced capital and operating costs, making green chemistry approaches economically attractive in addition to their environmental benefits [31].

The nitro group in 6-bromo-4-nitroisoindolin-1-one can undergo reduction through multiple mechanistic pathways, each proceeding via distinct intermediates and offering different selectivity profiles. The reduction of aromatic nitro compounds generally follows a well-established sequence involving the sequential formation of nitroso, hydroxylamine, and finally amine intermediates [2] [3].

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation using palladium on carbon represents one of the most widely employed methods for nitro group reduction. Under standard conditions employing hydrogen gas and palladium catalysts, the nitro group undergoes a six-electron reduction process [4] [5]. The mechanism proceeds through initial coordination of the nitro group to the metal surface, followed by sequential hydrogen additions. Surface-bound intermediates including nitroso and hydroxylamine species are formed, though these are typically not observed in solution due to their rapid conversion to the final amine product [6] [7].

The catalytic system demonstrates excellent chemoselectivity, preferentially reducing the nitro group while leaving the bromine substituent intact. This selectivity is particularly valuable for 6-bromo-4-nitroisoindolin-1-one, as it allows for subsequent functionalization of the bromine position after amine formation. Studies have shown that typical reaction conditions involve hydrogen pressures of 1-5 atmospheres at temperatures ranging from room temperature to 50°C [8] [4].

Metal-Mediated Reduction Systems

Alternative reduction systems employing metals in acidic media offer complementary reactivity profiles. Iron powder in acetic acid provides a highly selective method for nitro group reduction, operating through an electron transfer mechanism [9] [10]. The reaction proceeds via formation of iron complexes that facilitate electron donation to the nitro group, ultimately yielding the corresponding amine with typical yields of 75-90% [11] [12].

Zinc dust in acetic acid represents another established protocol, offering mild reaction conditions and good functional group tolerance. The mechanism involves initial formation of zinc-nitro complexes, followed by protonation and electron transfer steps [13] [4]. This method is particularly advantageous for substrates containing acid-sensitive functional groups, as the reaction can be conducted at room temperature with excellent yields.

Sodium Borohydride Systems

The combination of sodium borohydride with transition metal salts has emerged as a powerful methodology for nitro group reduction. Studies have demonstrated that sodium borohydride in the presence of nickel chloride can effectively reduce nitro groups under mild conditions [10] [11]. The mechanism involves formation of metal boride species that serve as highly active reducing agents. These systems operate through hydride transfer mechanisms, with the metal boride acting as both a hydrogen source and an electron donor [14] [15].

For 6-bromo-4-nitroisoindolin-1-one, typical reaction conditions involve treating the substrate with sodium borohydride (2 equivalents) and nickel chloride (0.1 equivalents) in aqueous acetonitrile at room temperature. This protocol affords the corresponding amine in yields of 85-94% within 20-60 minutes [11] [12].

Reduction MethodReaction ConditionsSelectivityTypical Yield (%)Mechanism
Catalytic Hydrogenation (Pd/C)H₂, Pd/C, Room temperature to 50°CHigh for aromatic nitro groups85-95Surface catalysis
Iron/Acetic AcidFe powder, AcOH, RefluxSelective for nitro over other groups75-90Electron transfer
Zinc/Acetic AcidZn powder, AcOH, Room temperatureGood selectivity70-85Electron transfer
Sodium Borohydride/Metal SaltsNaBH₄/NiCl₂, CH₃CN/H₂O, Room temperatureHigh selectivity85-94Metal boride formation
Tin(II) ChlorideSnCl₂, HCl, Room temperatureSelective reduction80-90Electron transfer

Bromine Substitution Reactions

The bromine substituent in 6-bromo-4-nitroisoindolin-1-one participates in various substitution reactions, with reactivity patterns influenced by the electron-withdrawing nature of the nitro group. The presence of the nitro group activates the aromatic ring toward nucleophilic substitution while simultaneously affecting the electronics of the bromine-carbon bond [16] [17].

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack, facilitating substitution of the bromine atom under relatively mild conditions. This activation follows the well-established principles of nucleophilic aromatic substitution, where electron-withdrawing groups positioned ortho or para to the leaving group significantly enhance reactivity [18] [19].

The mechanism proceeds through formation of a Meisenheimer complex, where the nucleophile attacks the carbon bearing the bromine substituent, forming a negatively charged intermediate. The negative charge is stabilized through resonance with the nitro group, which acts as an electron-accepting substituent [17] [20]. Subsequent elimination of bromide ion restores aromaticity and yields the substitution product.

Common nucleophiles that react effectively with 6-bromo-4-nitroisoindolin-1-one include alkoxides, amines, and thiols. Reaction conditions typically involve heating the substrate with the nucleophile in the presence of a base such as potassium carbonate or sodium hydride. Solvents such as dimethylformamide or dimethyl sulfoxide are preferred due to their ability to solvate both the nucleophile and the intermediate complexes [16] [18].

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. These transformations offer powerful methods for carbon-carbon and carbon-heteroatom bond formation, providing access to diversely functionalized isoindolinone derivatives [21] [22].

Suzuki cross-coupling reactions employing arylboronic acids represent one of the most versatile approaches for introducing aryl substituents. Typical reaction conditions involve treating 6-bromo-4-nitroisoindolin-1-one with an arylboronic acid in the presence of a palladium catalyst, base, and appropriate solvent [23] [22]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to palladium, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond.

Sonogashira coupling reactions provide access to arylalkyne derivatives by coupling with terminal alkynes. These reactions typically employ palladium and copper co-catalysts under mild conditions [23] [24]. The resulting alkyne products can serve as versatile intermediates for further transformations, including cycloaddition reactions to form polycyclic structures.

Radical Substitution Pathways

Under radical conditions, the bromine substituent can participate in homolytic substitution reactions. These transformations typically require radical initiators such as azobisisobutyronitrile or thermal conditions [25] [26]. The mechanism involves initial formation of an aryl radical through homolytic cleavage of the carbon-bromine bond, followed by reaction with radical acceptors or hydrogen atom donors.

Reaction TypeReagents/ConditionsProduct TypeTypical TemperatureFunctional Group Tolerance
Electrophilic Aromatic SubstitutionBr₂, FeBr₃ or AlBr₃Aryl bromide formationRoom temperature to 80°CModerate
Nucleophilic Aromatic SubstitutionNucleophile, Base, HeatNucleophile incorporation80-150°CGood with EWG
Suzuki Cross-CouplingAr-B(OH)₂, Pd catalyst, BaseBiaryl formation80-100°CExcellent
Heck ReactionAlkene, Pd catalyst, BaseAryl alkene formation100-140°CGood
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAryl alkyne formationRoom temperature to 80°CExcellent

Cycloaddition and Ring-Opening Mechanisms

The isoindolinone core structure of 6-bromo-4-nitroisoindolin-1-one can participate in various cycloaddition and ring-opening reactions, offering pathways to complex polycyclic architectures and ring-modified derivatives [27] [28] [29].

Diels-Alder Cycloaddition Reactions

The isoindolinone ring system can function as either a diene or dienophile component in Diels-Alder reactions, depending on the substitution pattern and reaction conditions [30] [31]. When functioning as a diene component, the aromatic ring provides the necessary π-electron system, while the carbonyl group serves as an activating electron-withdrawing group.

Intramolecular Diels-Alder reactions are particularly valuable for constructing complex polycyclic frameworks. Studies have demonstrated that appropriately tethered isoindolinone derivatives can undergo highly stereoselective intramolecular cycloadditions to form hexahydroisoindolinone cores [30] [31]. These reactions typically require thermal activation, with reaction temperatures ranging from 100-200°C depending on the substrate structure and tether length.

The stereochemical outcome of these cycloadditions is often highly predictable based on transition state analysis. The preferred endo approach in most cases leads to products with defined relative stereochemistry, making these reactions valuable for asymmetric synthesis applications [28] [32].

Dipolar Cycloaddition Processes

The isoindolinone framework can participate in 1,3-dipolar cycloaddition reactions, particularly when appropriately functionalized derivatives are employed [27] [33]. These reactions typically involve the formation of five-membered rings through cycloaddition with various 1,3-dipoles such as azides, nitrones, or nitrile oxides.

Recent studies have explored the use of isoindoline nitrogen-oxides as 1,3-dipoles in cycloaddition reactions. These species can be generated in situ from the corresponding isoindolinones and participate in cycloaddition with alkenes to form isoxazolidine derivatives [27] [33]. The regiochemistry and stereochemistry of these cycloadditions are typically high, providing access to structurally complex heterocyclic systems.

Ring-Opening Transformations

The isoindolinone ring system can undergo various ring-opening reactions under appropriate conditions, providing access to acyclic or alternative cyclic structures [34] [35] [36]. These transformations are particularly relevant for accessing the underlying benzylamine framework or for constructing alternative ring systems.

Acid-catalyzed ring-opening reactions represent one common approach, where protonation of the nitrogen or oxygen atoms facilitates nucleophilic attack and subsequent ring cleavage. Studies have shown that treatment of isoindolinones with strong acids such as trifluoromethanesulfonic acid can lead to ring-opening followed by recyclization to form alternative heterocyclic structures [37] [36].

Base-mediated ring-opening provides an alternative pathway, particularly for accessing carboxylic acid derivatives. Treatment with strong bases such as lithium diisopropylamide can lead to deprotonation and subsequent ring-opening through intramolecular nucleophilic attack [38] [39].

Reaction TypeSubstrate RequirementsProduct FormationStereochemistryApplications
[4+2] Diels-AlderDiene + DienophileSix-membered ringHighly stereoselectiveNatural product synthesis
[3+2] Dipolar Cycloaddition1,3-Dipole + DipolarophileFive-membered ringStereoselectiveHeterocycle synthesis
Intramolecular CycloadditionTethered reactive groupsPolycyclic systemsDepends on tetherComplex molecule assembly
Nucleophilic Ring OpeningNucleophile + Electrophilic ringRing-opened productsVariableFunctional group transformation
Acid-Catalyzed Ring OpeningAcid catalyst + Ring systemRing-opened productsVariableProtecting group removal

XLogP3

1.3

Wikipedia

6-Bromo-4-nitro-2,3-dihydro-1H-isoindol-1-one

Dates

Last modified: 07-19-2023

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